4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)
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Overview
Description
4-{[(E)-2-(2-BROMOBENZOYL)HYDRAZONO]METHYL}-2-[(4-BROMOBENZOYL)OXY]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by the presence of multiple bromobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2-BROMOBENZOYL)HYDRAZONO]METHYL}-2-[(4-BROMOBENZOYL)OXY]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds such as methyl 4-bromobenzoate . The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-{[(E)-2-(2-BROMOBENZOYL)HYDRAZONO]METHYL}-2-[(4-BROMOBENZOYL)OXY]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with similar bromobenzoyl groups.
Ethyl 4-bromobenzoate: Another related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
4-{[(E)-2-(2-BROMOBENZOYL)HYDRAZONO]METHYL}-2-[(4-BROMOBENZOYL)OXY]PHENYL 4-BROMOBENZOATE is unique due to its complex structure and multiple bromobenzoyl groups, which confer distinct chemical and biological properties compared to simpler analogs .
Properties
Molecular Formula |
C28H17Br3N2O5 |
---|---|
Molecular Weight |
701.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-(4-bromobenzoyl)oxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H17Br3N2O5/c29-20-10-6-18(7-11-20)27(35)37-24-14-5-17(16-32-33-26(34)22-3-1-2-4-23(22)31)15-25(24)38-28(36)19-8-12-21(30)13-9-19/h1-16H,(H,33,34)/b32-16+ |
InChI Key |
MMSFSPUAPILMLS-KPGMTVGESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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